molecular formula C16H17N3S B14645184 1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- CAS No. 54211-61-9

1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl-

Cat. No.: B14645184
CAS No.: 54211-61-9
M. Wt: 283.4 g/mol
InChI Key: QKKCRWJOWFZHIF-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a base, such as sodium hydroxide, and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic or optical properties.

    Biology: Research into the compound’s interactions with biological macromolecules can provide insights into its potential therapeutic uses.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The triazole ring can interact with metal ions or other cofactors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the additional substituents.

    1,2,4-Triazole-3-thiol: Contains a thiol group, which can undergo different chemical reactions compared to the methylthio group.

    1,2,4-Triazole-3,5-diamine: Contains amino groups, making it more reactive in nucleophilic substitution reactions.

Uniqueness

1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- is unique due to its combination of a triazole ring with methylthio and diphenyl substituents. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from simpler triazole derivatives.

Properties

CAS No.

54211-61-9

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

3-methyl-5-methylsulfanyl-2,4-diphenyl-3H-1,2,4-triazole

InChI

InChI=1S/C16H17N3S/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

QKKCRWJOWFZHIF-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3

Origin of Product

United States

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